1-Hexanoylpiperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-piperazin-1-ylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-3-4-5-10(13)12-8-6-11-7-9-12/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWWNYWKAQNQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390628 | |

| Record name | 1-hexanoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18903-05-4 | |

| Record name | 1-(1-Piperazinyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18903-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-hexanoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18903-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hexanoylpiperazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Hexanoylpiperazine, a derivative of the ubiquitous piperazine scaffold. As a Senior Application Scientist, the following sections are designed to deliver not just data, but actionable insights into the molecule's core properties, synthesis, and its potential utility in the modern drug discovery landscape. We will delve into the causality behind its chemical characteristics and explore its role as a valuable building block in the synthesis of more complex bioactive molecules.

Core Molecular Profile of 1-Hexanoylpiperazine

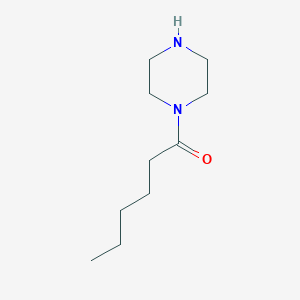

1-Hexanoylpiperazine, also known by its IUPAC name 1-(piperazin-1-yl)hexan-1-one, is a disubstituted piperazine.[1] The molecule consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, which is acylated at one of the nitrogen atoms with a hexanoyl group. This structural feature significantly influences its physicochemical properties and potential biological interactions.

Structural and Chemical Identity

The fundamental structural and identifying information for 1-Hexanoylpiperazine is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 1-(piperazin-1-yl)hexan-1-one | PubChem[1] |

| CAS Number | 18903-05-4 | PubChem[1] |

| Molecular Formula | C₁₀H₂₀N₂O | PubChem[1] |

| Molecular Weight | 184.28 g/mol | PubChem[1] |

| Canonical SMILES | CCCCCC(=O)N1CCNCC1 | PubChem[1] |

| InChI Key | ZVWWNYWKAQNQTM-UHFFFAOYSA-N | PubChem[1] |

Figure 1: 2D Structure of 1-Hexanoylpiperazine.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The hexanoyl group, a six-carbon aliphatic chain, imparts a degree of lipophilicity to the otherwise polar piperazine ring. This balance is a key feature of many drug molecules, influencing their solubility, permeability, and metabolic stability.

| Property | Value | Source |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 184.157563 g/mol | PubChem[1] |

| Topological Polar Surface Area | 32.3 Ų | PubChem[1] |

Synthesis of 1-Hexanoylpiperazine: A Methodological Overview

While specific, detailed protocols for the synthesis of 1-Hexanoylpiperazine are not extensively published in peer-reviewed literature, its structure lends itself to a straightforward and common synthetic transformation: the acylation of a secondary amine. The most probable and efficient method for its laboratory-scale synthesis is the reaction of piperazine with hexanoyl chloride.

Retrosynthetic Analysis

A retrosynthetic approach to 1-Hexanoylpiperazine reveals a simple disconnection at the amide bond, leading back to piperazine and hexanoyl chloride as readily available starting materials.

Caption: Retrosynthetic analysis of 1-Hexanoylpiperazine.

Experimental Protocol: Acylation of Piperazine

This protocol is a representative method for the synthesis of 1-Hexanoylpiperazine, based on established principles of organic chemistry.

Objective: To synthesize 1-Hexanoylpiperazine via the acylation of piperazine with hexanoyl chloride.

Materials:

-

Piperazine

-

Hexanoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equivalent) in dichloromethane. The use of a molar excess of piperazine (e.g., 2-3 equivalents) can be employed to act as both the reactant and the base, though the use of a tertiary amine base like triethylamine is more common for precise stoichiometry. If using a base, add triethylamine (1.1 equivalents) to the solution.

-

Addition of Acyl Chloride: Cool the solution in an ice bath to 0 °C. Slowly add hexanoyl chloride (1.0 equivalent) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and the hydrochloride salt of the base, and then with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-Hexanoylpiperazine can be purified by column chromatography on silica gel or by distillation under reduced pressure, if it is a liquid at room temperature.

Role and Applications in Drug Discovery and Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] Its presence can impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and it can serve as a versatile linker between different pharmacophoric elements.

While there is a lack of specific literature detailing the biological activity of 1-Hexanoylpiperazine itself, its value lies in its potential as a chemical building block or a fragment in the synthesis of larger, more complex molecules for drug discovery campaigns. The hexanoyl group provides a lipophilic handle that can be used to probe binding pockets of biological targets for hydrophobic interactions.

A Building Block for Compound Libraries

1-Hexanoylpiperazine can be utilized as a starting material for the synthesis of compound libraries. The remaining secondary amine of the piperazine ring is available for further functionalization, allowing for the rapid generation of a diverse set of molecules for high-throughput screening.

Caption: Use of 1-Hexanoylpiperazine in library synthesis.

Potential as a Lead Structure for Optimization

In a drug discovery program, 1-Hexanoylpiperazine could serve as a hit or a lead compound that requires further optimization. Structure-activity relationship (SAR) studies would involve modifying both the hexanoyl chain (e.g., altering its length, introducing branching, or adding cyclic moieties) and substituting the second nitrogen of the piperazine ring to improve potency, selectivity, and pharmacokinetic properties.[2]

Analytical Methodologies

The analysis of piperazine and its derivatives often requires specific analytical techniques due to the lack of a strong chromophore in the piperazine ring, making UV detection challenging at low concentrations.

High-Performance Liquid Chromatography (HPLC)

For the analysis of 1-Hexanoylpiperazine by HPLC, a few approaches can be considered:

-

Direct Detection at Low UV Wavelengths: While not highly sensitive, detection at low UV wavelengths (around 200-210 nm) may be possible for concentrated samples.

-

Derivatization: A more sensitive method involves the derivatization of the secondary amine of 1-Hexanoylpiperazine with a UV-active labeling agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), prior to HPLC analysis. This creates a stable, UV-active derivative that can be detected with high sensitivity.

-

Mass Spectrometry (MS) Detection: The most robust and sensitive method for the analysis of 1-Hexanoylpiperazine is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique does not require a chromophore and provides high selectivity and sensitivity for quantification.

Representative LC-MS Protocol

Objective: To develop a quantitative method for 1-Hexanoylpiperazine in a relevant matrix (e.g., plasma, reaction mixture).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 30 - 40 °C

-

Injection Volume: 1 - 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode. 1-Hexanoylpiperazine is expected to readily form a protonated molecule [M+H]⁺.

-

Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be used for high sensitivity and selectivity. In MRM mode, a specific precursor ion (the [M+H]⁺ ion of 1-Hexanoylpiperazine) is selected and fragmented, and a specific product ion is monitored.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Hexanoylpiperazine is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

1-Hexanoylpiperazine is a structurally straightforward yet chemically significant molecule. Its core properties, derived from the combination of a hydrophilic piperazine ring and a lipophilic hexanoyl chain, make it an interesting compound from a medicinal chemistry perspective. While it may not have known direct biological applications, its true value for researchers and drug development professionals lies in its utility as a versatile building block for the synthesis of novel, more complex molecules. The synthetic and analytical methodologies outlined in this guide provide a practical framework for working with this and similar N-acylpiperazine derivatives, enabling their effective use in the ongoing quest for new therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3248922, 1-Hexanoylpiperazine. Retrieved from [Link].

-

Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

- Panda, K. C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

-

Vernalis (R&D) Ltd. (2004). PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES. European Patent Office. EP1615909A1. Retrieved from [Link].

- Godfrey, N. J., & Schwoegler, E. J. (1962). Preparation of piperazine and piperazine hydrate. U.S. Patent No. US3112317A. Google Patents.

-

Millennium Pharmaceuticals, Inc. (2003). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. European Patent Office. EP1531822A2. Retrieved from [Link].

- Godfrey, N. J., & Schwoegler, E. J. (1962). Process for preparation of piperazine. U.S. Patent No. US3037023A. Google Patents.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). Preparation method of 1-cyclohexyl piperazine. Chinese Patent No. CN112645901A. Google Patents.

-

Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

-

Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4355–4362. [Link]

-

Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery, 16(1), 19–34. [Link]

-

Ashour, F. A., et al. (2014). Molecular design and synthesis of 1,4-disubstituted piperazines as α(1)-adrenergic receptor blockers. Bioorganic & Medicinal Chemistry, 22(10), 2886–2897. [Link]

Sources

A Comprehensive Technical Guide to 1-Hexanoylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Hexanoylpiperazine, a valuable chemical intermediate in various research and development applications. We will explore its fundamental chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Chemical Identity

1-Hexanoylpiperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The addition of a hexanoyl group (a six-carbon acyl chain) to one of the nitrogen atoms defines its unique chemical structure and properties.

| Identifier | Value | Source |

| CAS Number | 18903-05-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₀N₂O | [1][2] |

| Molecular Weight | 184.28 g/mol | [1][2][4] |

| IUPAC Name | 1-piperazin-1-ylhexan-1-one | [2] |

Below is a diagram illustrating the chemical structure of 1-Hexanoylpiperazine.

Caption: Chemical structure of 1-Hexanoylpiperazine.

Physicochemical Properties

Understanding the physicochemical properties of 1-Hexanoylpiperazine is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Density | 0.965 g/cm³ | |

| Boiling Point | 316.3°C at 760 mmHg | |

| XLogP3-AA | 1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

The XLogP3-AA value of 1 suggests a moderate level of lipophilicity, which can be a critical parameter in drug design, influencing factors like membrane permeability and bioavailability. The presence of both hydrogen bond donors and acceptors indicates its potential to participate in hydrogen bonding, which can affect its solubility and interactions with biological targets.

Synthesis and Reactivity

The synthesis of 1-Hexanoylpiperazine typically involves the acylation of piperazine with a hexanoyl derivative. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of 1-Hexanoylpiperazine

Objective: To synthesize 1-Hexanoylpiperazine via the acylation of piperazine.

Materials:

-

Piperazine

-

Hexanoyl chloride (or hexanoic anhydride)

-

Anhydrous dichloromethane (DCM) as a solvent

-

Triethylamine (or another suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (2 equivalents) in anhydrous DCM. The use of excess piperazine helps to minimize the formation of the di-acylated product.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution to act as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the reaction mixture in an ice bath. Add hexanoyl chloride (1 equivalent) dropwise to the stirred solution. The slow addition helps to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-Hexanoylpiperazine.

The following diagram illustrates the general workflow for the synthesis of 1-Hexanoylpiperazine.

Caption: General workflow for the synthesis and purification of 1-Hexanoylpiperazine.

Applications in Research and Development

The piperazine moiety is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. The addition of a lipophilic hexanoyl chain can modulate the biological activity of the parent piperazine ring, making 1-Hexanoylpiperazine a useful building block in the synthesis of novel compounds.

Potential areas of application include:

-

Drug Discovery: As a precursor for the synthesis of more complex molecules with potential therapeutic activities. The piperazine core is found in a wide range of drugs, including antipsychotics, antihistamines, and anti-cancer agents.

-

Agrochemical Research: As an intermediate in the development of new pesticides and herbicides.

-

Materials Science: In the synthesis of polymers and other materials with specific functional properties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Hexanoylpiperazine is associated with the following hazards[2]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Hexanoylpiperazine is a versatile chemical intermediate with a well-defined chemical identity and a range of potential applications in research and development. Its synthesis is straightforward, and its physicochemical properties make it an attractive building block for the design of new molecules. As with any chemical, proper safety precautions must be observed during its handling and use.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3248922, 1-Hexanoylpiperazine. [Link]

-

Tetrahedron. 1-Hexanoyl-piperazine. [Link]

-

Chemical Sourcing. 1-HEXANOYL-PIPERAZINE CAS#:18903-05-4. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-Hexanoylpiperazine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous clinically significant drugs. 1-Hexanoylpiperazine serves as a fundamental lipophilic building block for the synthesis of more complex pharmaceutical agents. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of 1-Hexanoylpiperazine. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical process parameters, addresses the primary synthetic challenge of selective mono-N-acylation, and establishes a self-validating protocol through comprehensive spectroscopic analysis. The methodologies detailed herein are designed to be robust, scalable, and reproducible, providing researchers with a reliable framework for producing high-purity 1-Hexanoylpiperazine for drug discovery and development applications.

The Strategic Synthesis of 1-Hexanoylpiperazine

Mechanistic Principle: Nucleophilic Acyl Substitution

The synthesis of 1-Hexanoylpiperazine is fundamentally a nucleophilic acyl substitution. The reaction involves the attack of a nitrogen atom of the piperazine ring on the electrophilic carbonyl carbon of an activated hexanoyl group, typically hexanoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride leaving group and forming the stable amide bond.

The Core Challenge: Achieving Mono-Selectivity

Piperazine possesses two secondary amine nitrogens of similar nucleophilicity. Consequently, the reaction with an acylating agent can lead to a mixture of the desired mono-acylated product (1-Hexanoylpiperazine) and the undesired di-acylated byproduct (1,4-dihexanoylpiperazine). Controlling the reaction to favor mono-substitution is the critical challenge.[1][2] While strategies like mono-protonation of the piperazine salt can be effective, a more common and scalable industrial approach involves manipulating stoichiometry and reaction conditions.[1]

Field-Proven Protocol: Controlled N-Acylation via Stoichiometric Control

This protocol leverages a significant excess of piperazine. By ensuring piperazine is the overwhelmingly abundant nucleophile, the statistical probability of a molecule of hexanoyl chloride encountering an already acylated piperazine is drastically reduced, thus favoring the formation of the mono-substituted product.[2] The use of a non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrochloric acid byproduct, preventing the protonation and deactivation of the piperazine nucleophile.[3]

Experimental Parameters & Reagents

| Parameter | Value/Description | Rationale & Expert Insight |

| Reactants | Piperazine (Anhydrous), Hexanoyl Chloride | A significant molar excess (5-10 equivalents) of piperazine is the key to driving mono-selectivity. |

| Base | Triethylamine (Et₃N) | 1.1 equivalents (relative to hexanoyl chloride). Acts as an HCl scavenger. Its non-nucleophilic nature prevents it from competing with piperazine. |

| Solvent | Dichloromethane (DCM), Anhydrous | An aprotic solvent is crucial to prevent hydrolysis of the highly reactive hexanoyl chloride. DCM provides excellent solubility for the reactants. |

| Temperature | 0 °C to Room Temperature | The initial addition of hexanoyl chloride is performed at 0 °C to control the exothermic reaction and suppress byproduct formation. The reaction is then allowed to warm to room temperature to ensure completion.[3] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential for preventing the hydrolysis of hexanoyl chloride by atmospheric moisture. |

| Monitoring | Thin-Layer Chromatography (TLC) | Mobile Phase: 10% Methanol in DCM. Visualized with potassium permanganate stain. Allows for real-time tracking of the consumption of the limiting reagent (hexanoyl chloride). |

Step-by-Step Synthesis Methodology

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Reagent Preparation: Dissolve piperazine (5.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane under the inert atmosphere.

-

Controlled Addition: Cool the solution to 0 °C using an ice bath. Dissolve hexanoyl chloride (1.0 eq) in a separate volume of anhydrous DCM and add it to the dropping funnel. Add the hexanoyl chloride solution dropwise to the stirred piperazine solution over 30-45 minutes. Causality: Slow, controlled addition is critical to maintain a low localized concentration of the acylating agent, further favoring mono-acylation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction's completion by TLC.

-

Work-up & Extraction:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and the triethylamine hydrochloride salt.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: Purify the crude oil/solid via flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to isolate the pure 1-Hexanoylpiperazine.

Synthesis Workflow Visualization

Caption: A stepwise diagram illustrating the synthesis from preparation to final purification.

Rigorous Characterization of 1-Hexanoylpiperazine

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique spectroscopic approach provides a self-validating system of analysis.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(piperazin-1-yl)hexan-1-one | PubChem |

| CAS Number | 18903-05-4 | PubChem |

| Molecular Formula | C₁₀H₂₀N₂O | PubChem |

| Molecular Weight | 184.28 g/mol | PubChem[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For N-acylpiperazines, the spectra reveal fascinating dynamic behavior.

-

Expert Insight: Dynamic NMR and Amide Bond Rotation: The partial double-bond character of the C-N amide bond restricts free rotation.[5][6] This rotational barrier can be slow on the NMR timescale at room temperature, causing the two protons on a piperazine methylene group (CH₂) to be in different chemical environments (diastereotopic). This results in the observation of broadened signals or distinct multiplets for the piperazine protons, where a simple, symmetric molecule might be expected to show fewer signals.[5][7]

¹H NMR (400 MHz, CDCl₃) - Expected Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.65 - 3.45 | m (broad) | 4H | -CO-N-(CH ₂)₂ |

| ~ 2.95 - 2.80 | m (broad) | 4H | -NH-(CH ₂)₂ |

| ~ 2.30 | t | 2H | -CO-CH ₂- |

| ~ 1.90 (variable) | s (broad) | 1H | -NH - |

| ~ 1.65 | p | 2H | -CO-CH₂-CH ₂- |

| ~ 1.30 | m | 4H | -(CH ₂)₂-CH₃ |

| ~ 0.90 | t | 3H | -CH ₃ |

¹³C NMR (100 MHz, CDCl₃) - Expected Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.5 | C =O (Amide) |

| ~ 45.8, 45.2 | Piperazine Carbons |

| ~ 33.5 | -CO-C H₂- |

| ~ 31.5 | Alkyl Chain Carbons |

| ~ 25.2 | Alkyl Chain Carbons |

| ~ 22.5 | Alkyl Chain Carbons |

| ~ 14.0 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum provides a unique molecular "fingerprint".[8]

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 (broad) | Medium | N-H Stretch (Secondary Amine) |

| 2955, 2930, 2860 | Strong | C-H Stretch (Aliphatic) |

| ~ 1645 | Strong, Sharp | C=O Stretch (Amide I Band)[9] |

| ~ 1460 | Medium | C-H Bend (Methylene) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.[10]

Expected Mass Spectrometry Data (ESI+)

| m/z Value | Interpretation |

| 185.16 | [M+H]⁺ (Protonated Molecular Ion) |

| 207.14 | [M+Na]⁺ (Sodium Adduct) |

Characterization Workflow Visualization

Caption: A logical flow for the comprehensive characterization and validation of the final product.

Conclusion

The successful synthesis of 1-Hexanoylpiperazine hinges on the strategic control of N-acylation to favor mono-substitution. The protocol detailed in this guide, which utilizes a stoichiometric excess of piperazine and controlled reaction conditions, provides a robust and scalable method for achieving this outcome. The subsequent multi-faceted spectroscopic characterization, including NMR, IR, and MS, forms an indispensable and self-validating workflow to unequivocally confirm the structure and purity of the final product. Mastery of this synthesis and characterization cascade empowers researchers to reliably produce this key lipophilic intermediate, paving the way for its application in the development of novel and impactful therapeutic agents.

References

-

Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. (2018). ResearchGate. [Link]

-

1-Hexanoylpiperazine. PubChem, National Institutes of Health. [Link]

-

Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). National Center for Biotechnology Information, NIH. [Link]

-

One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Organic Chemistry Portal. [Link]

-

Piperazine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Center for Biotechnology Information, NIH. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. [Link]

-

Monoacylation. Synarchive. [Link]

-

Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. ResearchGate. [Link]

-

12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. MDPI. [Link]

-

A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. MDPI. [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis. MDPI. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Infrared Spectra of Some Common Functional Groups. OpenStax. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Elimination of the Ion–Molecule Association in Electrospray High-Resolution Mass Spectrometry Analyses for Petroleum Fractions. MDPI. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

-

Mass Spectrometry. YouTube. [Link]

-

An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Hexanoylpiperazine | C10H20N2O | CID 3248922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Hexanoylpiperazine

Abstract

This technical guide provides a comprehensive framework for determining the aqueous and organic solubility, as well as the chemical stability, of 1-Hexanoylpiperazine. Recognizing the limited availability of specific experimental data for this compound in public literature, this document serves as a methodological "whitepaper." It delivers detailed, field-proven protocols for researchers to empirically generate robust solubility and stability-indicating data. The methodologies are grounded in international regulatory standards, including the ICH Q1A(R2) guidelines, ensuring the generation of high-integrity data suitable for drug discovery and development applications. Included are step-by-step protocols for equilibrium solubility determination and forced degradation studies, complemented by visual workflows and discussions on the underlying scientific principles.

Introduction: The Physicochemical Profile as a Cornerstone of Development

1-Hexanoylpiperazine, a derivative of the ubiquitous piperazine scaffold, represents a class of molecules with significant potential in medicinal chemistry. The piperazine ring is a well-established "privileged structure" found in numerous pharmacologically active agents.[1] The N-acylation with a hexanoyl group imparts specific lipophilic characteristics that can significantly influence its biological activity, membrane permeability, and metabolic profile.

However, before any meaningful biological assessment or formulation development can occur, a thorough understanding of the compound's fundamental physicochemical properties is paramount. Solubility dictates the achievable concentration in biological assays and is a primary determinant of oral bioavailability. Stability defines the compound's shelf-life, dictates storage conditions, and reveals potential degradation pathways that could produce inactive or even toxic byproducts.[2]

This guide provides the necessary experimental framework to de-risk development programs by establishing a robust physicochemical profile for 1-Hexanoylpiperazine.

Part 1: Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is its saturation concentration in a given solvent at a specified temperature. It is a critical parameter that affects drug absorption and formulation. For preclinical studies, solubility in aqueous buffers (at various pH values) and in organic solvents like Dimethyl Sulfoxide (DMSO) is of primary importance.

Causality Behind Experimental Choices: The Shake-Flask Method

The equilibrium "shake-flask" method is the gold-standard for solubility determination due to its direct measurement of thermodynamic equilibrium, providing unambiguous and reproducible data.[3] The choice of solvents—typically aqueous buffers at pH values reflecting physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4) and a common organic solvent like DMSO—is designed to inform biopharmaceutical classification (BCS), formulation strategies, and in-vitro assay conditions.[3] Equilibration for 24-48 hours is crucial to ensure that the system has reached a true thermodynamic steady state.

Experimental Protocol: Equilibrium Shake-Flask Solubility

Objective: To determine the equilibrium solubility of 1-Hexanoylpiperazine in various pharmaceutically relevant solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid 1-Hexanoylpiperazine to several vials, ensuring a visible amount of solid material remains at the end of the experiment. This confirms that saturation has been reached.

-

Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., 1 mL of pH 7.4 phosphate-buffered saline, DMSO, Ethanol).

-

Equilibration: Seal the vials securely and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours to allow the system to reach equilibrium.[4]

-

Sample Collection & Preparation:

-

After equilibration, allow the vials to stand for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

-

Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove any undissolved microparticulates. This step is critical to prevent artificially high results.[4]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using the calibrated method to determine the concentration of dissolved 1-Hexanoylpiperazine.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask solubility determination method.

Data Presentation: Solubility of 1-Hexanoylpiperazine

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Method |

| Phosphate Buffered Saline | 7.4 | 25 | Experimental Value | HPLC-UV |

| Glycine Buffer | 1.2 | 37 | Experimental Value | HPLC-UV |

| Acetate Buffer | 4.5 | 37 | Experimental Value | HPLC-UV |

| Phosphate Buffer | 6.8 | 37 | Experimental Value | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Experimental Value | HPLC-UV |

| Ethanol | N/A | 25 | Experimental Value | HPLC-UV |

Part 2: Chemical Stability & Forced Degradation

Stability testing is essential for identifying the intrinsic stability of a molecule and for developing a stability-indicating analytical method. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally generate degradation products.[5] This process is a cornerstone of the ICH Q1A(R2) guidelines.[6]

Causality Behind Experimental Choices: Simulating the Degradation Landscape

The choice of stressors—acid, base, oxidation, heat, and light—is designed to simulate the conditions a drug substance might encounter during its lifecycle, from synthesis to storage and administration.[7]

-

Acid/Base Hydrolysis: This is critical for amide-containing molecules like 1-Hexanoylpiperazine. The amide bond is susceptible to hydrolysis, which would cleave the molecule into hexanoic acid and piperazine.[8] This test predicts stability in different pH environments.

-

Oxidation: Using an agent like hydrogen peroxide (H₂O₂) probes for susceptibility to oxidative degradation. The tertiary amines in the piperazine ring are potential sites for N-oxide formation.

-

Thermal & Photolytic Stress: These tests reveal sensitivity to heat and light, informing required storage conditions (e.g., refrigeration, amber vials).[5]

The goal is to achieve a target degradation of 5-20%.[9] This range is sufficient to produce and detect primary degradants without over-stressing the molecule, which could lead to secondary, irrelevant degradation products.[5]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products of 1-Hexanoylpiperazine and to develop a stability-indicating analytical method capable of resolving the parent compound from all significant degradants.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 1-Hexanoylpiperazine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C. Withdraw, cool, and neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Monitor over time (e.g., 2, 8, 24 hours).

-

Thermal Degradation: Store the stock solution (in a sealed vial) and a sample of the solid powder in an oven at a high temperature (e.g., 80°C). Analyze at set time points.

-

Photolytic Degradation: Expose the stock solution and solid powder to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/m².[6] A control sample must be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a high-resolution chromatographic method (e.g., HPLC-UV/DAD or LC-MS).

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation.

-

Ensure the analytical method demonstrates peak purity for the parent compound and achieves baseline separation between the parent peak and all major degradation products.

-

Caption: Primary hypothesized degradation pathway for 1-Hexanoylpiperazine.

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Condition | Duration | % Degradation | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl @ 60°C | 24 h | Experimental Value | Value | e.g., Major degradant at RRT 0.5 |

| Base Hydrolysis | 0.1 M NaOH @ 60°C | 8 h | Experimental Value | Value | e.g., Rapid degradation observed |

| Oxidation | 3% H₂O₂ @ RT | 24 h | Experimental Value | Value | e.g., Minor degradant at RRT 1.2 |

| Thermal (Solid) | 80°C | 7 days | Experimental Value | Value | e.g., No significant degradation |

| Photolytic (Solid) | ICH Q1B | N/A | Experimental Value | Value | e.g., Slight discoloration, no new peaks |

Part 3: Recommended Analytical Methodology

A robust, stability-indicating HPLC method is required for both solubility and stability studies.

Protocol: HPLC-UV Method for Quantification

While piperazine itself lacks a strong chromophore, the amide carbonyl in 1-Hexanoylpiperazine should provide sufficient UV absorbance for detection around 200-210 nm. [10]

-

HPLC System: Standard HPLC with a UV/DAD detector.

-

Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a good starting point to ensure separation of the relatively nonpolar parent compound from potentially more polar degradants (like piperazine).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Diode Array Detector (DAD) scanning from 190-400 nm to identify an optimal wavelength and check for peak purity.

-

Injection Volume: 10 µL.

Method Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be considered truly "stability-indicating."

Conclusion

While specific public data on 1-Hexanoylpiperazine is scarce, this guide provides the authoritative framework and detailed experimental protocols necessary for any research or drug development professional to generate high-quality solubility and stability data. By adhering to these methodologies, rooted in fundamental physicochemical principles and regulatory expectations, scientists can build the essential data package required to confidently advance a molecule through the development pipeline. The empirical determination of these properties is a non-negotiable step in understanding the true potential and limitations of any new chemical entity.

References

-

National Center for Biotechnology Information (2024). Piperazine. PubChem Compound Summary for CID 4837. Retrieved from [Link].

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003).

- ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996).

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Retrieved from [Link]

-

Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005).

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.

- Fersht, A. R. (1971). The kinetics of hydrolysis of N-acyl-imidazoles. Journal of the American Chemical Society, 93(14), 3504–3515.

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic bases in aqueous and mixed media. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 87-94.

- ICH, Q3A(R2) Impurities in New Drug Substances, Step 4 version (2006).

- ICH, Q3B(R2) Impurities in New Drug Products, Step 4 version (2006).

- ICH, Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances, Step 4 version (1999).

-

European Medicines Agency. (2001). Note for Guidance on In-use Stability Testing of Human Medicinal Products. Retrieved from [Link]

- Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(5), 48-53.

- Reynolds, D. W., et al. (2002). Forced degradation of a drug substance: a case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 43-56.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

- Jenke, D. (2007). A review of the chemical and physical interactions of drugs with packaging polymers. PDA Journal of Pharmaceutical Science and Technology, 61(4), 255-269.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

Slideshare. (2015). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

Sources

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. jocpr.com [jocpr.com]

The N-Acylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the N-Acylpiperazine Core

The N-acylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1] This structural motif, characterized by a piperazine ring N-acylated with various substituents, offers a unique combination of properties. The piperazine ring itself, with its two nitrogen atoms, provides a flexible yet constrained framework that can be readily modified to fine-tune pharmacokinetic and pharmacodynamic properties.[2][3] The N-acyl group further extends the possibilities for structural diversification, allowing for the introduction of a wide array of functional groups that can engage with specific biological targets.

This guide provides a comprehensive overview of the significant biological activities associated with N-acylpiperazine derivatives, with a focus on their therapeutic potential in key disease areas. We will delve into the mechanistic underpinnings of their actions, present relevant experimental data, and provide detailed protocols for their biological evaluation.

Central Nervous System: Modulating Neurotransmission

N-acylpiperazines and their arylpiperazine counterparts have a profound impact on the central nervous system (CNS), primarily through their interaction with aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2) receptors.[1][4][5] This interaction is critical for the regulation of mood, cognition, and motor control, making these compounds valuable leads for the treatment of a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[6][7][8]

The affinity and selectivity of these compounds for specific receptor subtypes are heavily influenced by the nature of the N-acyl substituent and the substitution pattern on the aryl ring.[4] For instance, certain N-acylpiperazine derivatives have shown high affinity for the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs.[4][9] The interaction with these receptors is often characterized by a combination of hydrogen bonding and electrostatic forces.[10]

Key Signaling Pathway: 5-HT1A Receptor Activation

The therapeutic effects of many N-acylpiperazine-based CNS drugs are mediated through the 5-HT1A receptor signaling pathway. Upon agonist binding, the receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. This cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing.

Caption: 5-HT1A Receptor Signaling Pathway

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a standard procedure to determine the binding affinity of N-acylpiperazine compounds to the 5-HT1A receptor.

1. Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

[3H]8-OH-DPAT (radioligand).

-

Test N-acylpiperazine compounds.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of the test N-acylpiperazine compounds.

-

In a reaction tube, add the cell membranes, [3H]8-OH-DPAT at a concentration near its Kd, and the test compound or vehicle.

-

For non-specific binding determination, add a high concentration of a known 5-HT1A ligand (e.g., serotonin) to a separate set of tubes.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Oncology: A New Frontier in Cancer Therapeutics

Recent research has highlighted the significant potential of N-acylpiperazine derivatives as anticancer agents.[2][11][12] These compounds have demonstrated a range of activities against various cancer cell lines, including cytotoxic effects, induction of apoptosis, and inhibition of cell cycle progression.[11][13] The modular nature of the N-acylpiperazine scaffold allows for the optimization of these anticancer properties.[2]

One of the key mechanisms of action for some N-acylpiperazine derivatives is the inhibition of tubulin polymerization.[14] By disrupting the formation of microtubules, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells. Other proposed mechanisms include the modulation of signaling pathways involved in cell proliferation and survival.[11]

Quantitative Data: Cytotoxic Activity of N-Acylpiperazine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative N-acylpiperazine compounds against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxalinyl–piperazine derivative | Breast, Skin, Pancreas, Cervix | Not specified, but shown to inhibit proliferation | [11] |

| Thiazolinylphenyl-piperazine 2c | LNCAP (Prostate) | 32 | [15] |

| Thiazolinylphenyl-piperazine 2a | MCF-7 (Breast) | 15 | [15] |

| Arylamide derivative 16f | SMMC-7721 (Liver) | 0.089 | [14] |

| Vindoline conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [16] |

| Vindoline conjugate 25 | HOP-92 (Lung) | 1.35 | [16] |

Experimental Workflow: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Sources

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

1-Hexanoylpiperazine: A Versatile Scaffold for Modern Drug Discovery

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 1-Hexanoylpiperazine as a key chemical building block. This document provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights and methodologies.

Introduction: The Strategic Importance of the Piperazine Moiety

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its prevalence is attributed to its unique physicochemical properties: the two nitrogen atoms provide a combination of hydrogen bond donors and acceptors, and its chair conformation allows for precise spatial orientation of substituents. Piperazine derivatives often exhibit favorable pharmacokinetic profiles, including improved aqueous solubility and oral bioavailability.[1] 1-Hexanoylpiperazine, in particular, offers a strategic advantage by incorporating a lipophilic hexanoyl chain, which can enhance membrane permeability, while retaining a reactive secondary amine for further molecular elaboration.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of 1-Hexanoylpiperazine is essential for its effective application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C10H20N2O | [2][3] |

| Molecular Weight | 184.28 g/mol | [2][3] |

| IUPAC Name | 1-(piperazin-1-yl)hexan-1-one | [2] |

| CAS Number | 18903-05-4 | [2][3][4][5] |

| Appearance | Liquid | [4] |

| Boiling Point | 316.3±35.0 °C (Predicted) | [4] |

| Density | 0.965±0.06 g/cm3 (Predicted) | [4] |

| pKa | 8.47±0.10 (Predicted) | [4] |

Synthesis and Purification of 1-Hexanoylpiperazine

The most common and efficient synthesis of 1-Hexanoylpiperazine is achieved through the selective acylation of piperazine with hexanoyl chloride.

Mechanistic Insights and Strategic Considerations

The synthesis relies on the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of hexanoyl chloride. The key to a successful synthesis is achieving mono-acylation and minimizing the formation of the di-acylated byproduct. This is typically controlled by careful management of stoichiometry and reaction conditions. Using a slight excess of piperazine can favor mono-acylation, but this can complicate purification. A more controlled approach involves the slow, dropwise addition of the acylating agent to a solution of piperazine at a reduced temperature.

Detailed Step-by-Step Synthesis Protocol

Materials:

-

Piperazine

-

Hexanoyl chloride

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Standard laboratory glassware, including a dropping funnel and a two-necked round-bottom flask

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C with stirring.

-

Add a solution of hexanoyl chloride (1.0 equivalent) in dichloromethane to the dropping funnel.

-

Add the hexanoyl chloride solution dropwise to the stirred piperazine solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Hexanoylpiperazine.

Purification and Analytical Characterization

The crude product is typically purified by flash column chromatography on silica gel.

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural verification and purity assessment.[6]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product. Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing piperazine derivatives.[7]

-

Infrared (IR) Spectroscopy: Useful for identifying the characteristic amide carbonyl stretch.

Key Chemical Transformations and Applications in Synthesis

The synthetic utility of 1-Hexanoylpiperazine stems from the reactivity of the secondary amine, which serves as a handle for introducing molecular diversity.

Caption: Key chemical transformations of 1-Hexanoylpiperazine.

N-Alkylation and N-Arylation

The secondary amine of 1-Hexanoylpiperazine can be readily functionalized through N-alkylation with alkyl halides or N-arylation via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[8] These methods allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Reductive Amination

Reductive amination with aldehydes or ketones is a powerful and versatile method for introducing substituted alkyl groups. This reaction proceeds under mild conditions, typically using a reducing agent like sodium triacetoxyborohydride, and is tolerant of a broad range of functional groups.

Amide Bond Formation

The secondary amine can also undergo acylation with carboxylic acids (using standard coupling reagents like HATU or EDC/HOBt) or acyl chlorides to form a new amide bond. This transformation is fundamental in peptide synthesis and for linking different pharmacophores.

Case Study: A Workflow for the Synthesis of a Hypothetical Bioactive Molecule

To illustrate the utility of 1-Hexanoylpiperazine, the following workflow outlines the synthesis of a hypothetical drug candidate targeting a specific biological receptor.

Caption: A generalized workflow for the synthesis of a drug candidate using 1-Hexanoylpiperazine.

Safety and Handling

1-Hexanoylpiperazine is classified as an irritant, causing skin and serious eye irritation.[2][9] It may also cause respiratory irritation.[2][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] All manipulations should be performed in a well-ventilated fume hood.[10]

Conclusion

1-Hexanoylpiperazine is a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with the predictable reactivity of its secondary amine, provides a reliable platform for the rapid generation of diverse chemical libraries. The inherent lipophilicity of the hexanoyl group, combined with the favorable properties of the piperazine core, makes it a strategic component in the design of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.

References

-

PubChem. 1-Hexanoylpiperazine | C10H20N2O | CID 3248922. National Institutes of Health. [Link]

-

Organic Chemistry Portal. One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

-

PubMed. The medicinal chemistry of piperazines: A review. [Link]

-

ResearchGate. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

MDPI. A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. [Link]

-

PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Hexanoylpiperazine | C10H20N2O | CID 3248922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-HEXANOYL-PIPERAZINE | 18903-05-4 [m.chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Piperazine synthesis [organic-chemistry.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

The Emergence of 1-Hexanoylpiperazine Analogs: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including high aqueous solubility and two modifiable nitrogen atoms, make it a versatile building block in drug design.[3] This technical guide delves into the discovery and synthesis of a novel class of piperazine derivatives: 1-Hexanoylpiperazine analogs. We will explore the causal relationships behind synthetic strategies, provide detailed experimental protocols for their creation, and discuss their potential as therapeutic agents, particularly in the realm of oncology. This document serves as a comprehensive resource for researchers aiming to explore this promising chemical space.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a recurring motif in a vast array of therapeutic agents.[3][4] Its presence in drugs targeting a wide spectrum of diseases, from cancer to central nervous system disorders, underscores its status as a "privileged scaffold" in medicinal chemistry. The two nitrogen atoms offer sites for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile. Furthermore, the piperazine ring can influence a compound's solubility, lipophilicity, and ability to cross biological membranes, all critical parameters in drug development.[5]

The introduction of an acyl group at one of the nitrogen atoms, specifically a hexanoyl group, introduces a lipophilic aliphatic chain that can significantly impact the molecule's interaction with biological targets. This guide will focus on the synthesis and potential applications of these 1-hexanoylpiperazine analogs.

Synthetic Strategies for 1-Hexanoylpiperazine Analogs

The synthesis of 1-hexanoylpiperazine analogs typically involves a modular approach, allowing for the introduction of diverse functionalities at the N4 position of the piperazine ring. The general synthetic pathway can be conceptualized as a two-part process: introduction of the hexanoyl group and diversification of the N4-substituent.

Core Synthesis: N-Acylation of Piperazine

The foundational step in the synthesis of this class of compounds is the acylation of a piperazine derivative with hexanoyl chloride or a related activated form of hexanoic acid. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the acylating agent.

Rationale for Experimental Choices:

-

Choice of Base: An organic base, such as triethylamine or diisopropylethylamine, is typically employed to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.

-

Solvent Selection: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the acyl chloride.

-

Temperature Control: The reaction is often carried out at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: General Procedure for the Synthesis of 1-Hexanoyl-4-arylpiperazine

-

To a solution of the desired N-arylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL/mmol) cooled to 0 °C, add hexanoyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1-hexanoyl-4-arylpiperazine analog.

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis of 1-Hexanoyl-4-arylpiperazine analogs.

Potential Therapeutic Applications and Biological Evaluation

While direct studies on 1-hexanoylpiperazine analogs are emerging, the broader class of N-acylpiperazines has shown significant promise in oncology. The introduction of an aliphatic acyl chain can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic binding pockets of target proteins.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various N-acyl and N-aryl piperazine derivatives.[4][6][7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines. For instance, novel piperazine derivatives have exhibited significant cytotoxic effects against human cancer cell lines.[8][9] The mechanism of action for many of these compounds is still under investigation, but potential targets include key signaling pathways involved in cancer cell growth and survival.

Histone Deacetylase (HDAC) Inhibition